molecular formula C18H24N4O3S B10951377 ethyl 4-methyl-2-{(2-methylpropyl)[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

ethyl 4-methyl-2-{(2-methylpropyl)[(2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}-1,3-thiazole-5-carboxylate

Cat. No.: B10951377
M. Wt: 376.5 g/mol
InChI Key: QMQWEHZMQSVOBZ-BQYQJAHWSA-N
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Description

ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE is a complex organic compound that features a thiazole ring, a pyrazole moiety, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety and the ethyl ester group. Common reagents used in these reactions include thionyl chloride, ethyl chloroformate, and various amines. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also be optimized to minimize waste and reduce the environmental impact. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring structure and may have similar biological activities.

    Pyrazole derivatives: These compounds contain the pyrazole moiety and are often studied for their pharmacological properties.

    Ethyl ester compounds: These compounds feature the ethyl ester group and are used in various chemical syntheses.

The uniqueness of ETHYL 2-{ISOBUTYL[(E)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]AMINO}-4-METHYL-1,3-THIAZOLE-5-CARBOXYLATE lies in its combination of these structural elements, which may confer distinct properties and applications.

Properties

Molecular Formula

C18H24N4O3S

Molecular Weight

376.5 g/mol

IUPAC Name

ethyl 4-methyl-2-[2-methylpropyl-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C18H24N4O3S/c1-6-25-17(24)16-13(4)20-18(26-16)22(10-12(2)3)15(23)8-7-14-9-19-21(5)11-14/h7-9,11-12H,6,10H2,1-5H3/b8-7+

InChI Key

QMQWEHZMQSVOBZ-BQYQJAHWSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N(CC(C)C)C(=O)/C=C/C2=CN(N=C2)C)C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N(CC(C)C)C(=O)C=CC2=CN(N=C2)C)C

Origin of Product

United States

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